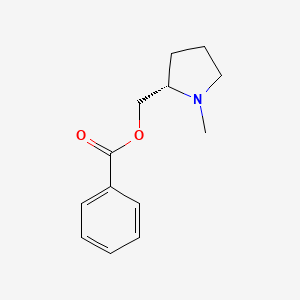
(S)-UFR2709
Übersicht
Beschreibung
(S)-UFR2709 is an organic compound that belongs to the ester class of chemicals Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester typically involves the esterification of benzoic acid with [(2S)-1-methylpyrrolidine-2-yl]methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency and yield of the reaction . These catalysts are preferred in industrial settings due to their reusability and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-UFR2709 can undergo various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration of the aromatic ring can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: Benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol.
Reduction: The corresponding alcohols.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-UFR2709 has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavors.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
[(2S)-1-methylpyrrolidine-2-yl]methyl acetate: An ester with a similar pyrrolidine moiety but derived from acetic acid instead of benzoic acid.
Uniqueness
(S)-UFR2709 is unique due to its specific combination of benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQMUATEFMGFD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)




![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)


